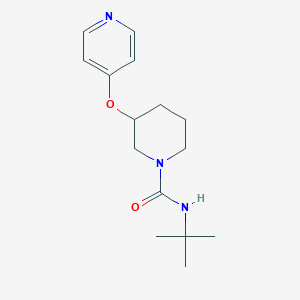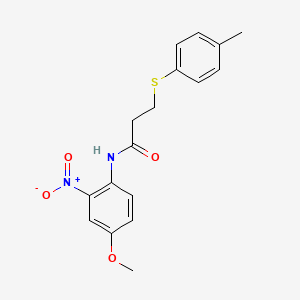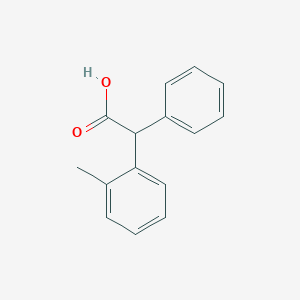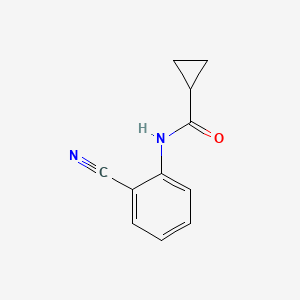![molecular formula C18H22BrN3O B2723479 3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one CAS No. 2320822-03-3](/img/structure/B2723479.png)
3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one, also known as 2-Bromovalerophenone or 2-Bromo-1-phenyl-1-pentanone, is a chemical compound that belongs to the class of cathinones. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one is not fully understood. However, it is believed to act as a potent inhibitor of the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The use of this compound has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as euphoria, increased sociability, and decreased appetite. It has also been associated with adverse effects, including anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one in lab experiments offers several advantages, including its potent pharmacological activity and ease of synthesis. However, its use is limited by its potential for abuse and toxicity, as well as the lack of comprehensive research on its long-term effects.
Orientations Futures
There are several future directions for the research on 3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one. These include further investigations into its potential therapeutic applications, including its use in the treatment of various neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and the long-term effects of its use. Finally, the development of safer and more effective alternatives to this compound should be explored.
Méthodes De Synthèse
The synthesis of 3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one involves the reaction of 2-bromo-1-phenyl-1-pentanone with 2-methyl-3-pyrazolylmagnesium bromide, followed by reaction with piperidine in the presence of a palladium catalyst. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of various psychoactive substances, including synthetic cannabinoids and cathinones. It has also been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including depression and anxiety.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O/c1-21-16(11-12-20-21)17-8-4-5-13-22(17)18(23)10-9-14-6-2-3-7-15(14)19/h2-3,6-7,11-12,17H,4-5,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJHTISEXZZXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Tert-butylcyclohexyl)amino]butan-1-ol](/img/structure/B2723397.png)

![(3-Bromophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2723401.png)




![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723410.png)
![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)
![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)

![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)
